3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole
Description
The compound 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole features a 1,2,4-oxadiazole core, a heterocycle known for its stability and bioisosteric properties. At position 3, a 4-methoxyphenyl group is attached, which enhances lipophilicity and may influence π-π stacking interactions. Position 5 is substituted with a furan ring bearing a (phenylsulfanyl)methyl group, introducing sulfur-based functionality that could modulate electronic properties and binding interactions.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[5-(phenylsulfanylmethyl)furan-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-23-15-9-7-14(8-10-15)19-21-20(25-22-19)18-12-11-16(24-18)13-26-17-5-3-2-4-6-17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXWZDNYVZGEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its mechanisms of action, synthesis, and empirical findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of 326.41 g/mol. Its structure features a methoxyphenyl group and a furan moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18O3S |
| Molar Mass | 326.41 g/mol |
| CAS Number | 941270-42-4 |
Synthesis
The synthesis of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole typically involves multi-step reactions that can be monitored using techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR). The general approach includes:
- Formation of the Oxadiazole Ring : Utilizing appropriate precursors to create the oxadiazole structure.
- Introduction of Functional Groups : Adding the methoxy and phenylsulfanyl groups through nucleophilic substitution or coupling reactions.
- Purification : Employing chromatography techniques to isolate the desired product.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole showed high potency against various cancer cell lines:
| Cell Line | % Inhibition |
|---|---|
| T-47D (Breast Cancer) | 90.47% |
| SR (Leukemia) | 81.58% |
| SK-MEL-5 (Melanoma) | 84.32% |
| MDA-MB-468 (Breast) | 84.83% |
These findings suggest that the compound could be effective in targeting multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
The biological mechanisms underlying the activity of oxadiazoles often involve interactions with cellular targets such as enzymes and receptors. For instance:
- Inhibition of EGFR : Some derivatives have shown IC50 values as low as 0.24 µM against epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
- Induction of Apoptosis : The ability to induce programmed cell death has been noted in several studies involving structurally similar compounds.
Case Studies
Recent literature has documented various case studies focusing on the biological evaluation of oxadiazole derivatives:
- Antitumor Activity Assessment : A study synthesized a series of oxadiazoles and evaluated their effects on human umbilical vein endothelial cells (HUVEC). Compound variants displayed significant antitumor activity with low toxicity profiles.
- Enzyme Inhibition Studies : Compounds were tested for their inhibitory effects on monoamine oxidase (MAO) types A and B, revealing selective inhibition with promising therapeutic implications for neurological disorders.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Studies have shown that 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole demonstrates cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of oxadiazoles could inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the furan and oxadiazole rings is believed to contribute to its bioactivity by disrupting bacterial cell membranes or interfering with metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research highlights its ability to reduce inflammatory markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .
Organic Photovoltaics
The unique electronic properties of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole make it a candidate for use in organic photovoltaic devices. Its ability to act as an electron acceptor can enhance the efficiency of solar cells when incorporated into polymer blends . Studies have demonstrated improved power conversion efficiencies when this compound is utilized in device architectures.
Light Emitting Diodes (LEDs)
The compound's luminescent properties have led to investigations into its use in organic light-emitting diodes (OLEDs). Research indicates that incorporating this oxadiazole derivative can result in devices with enhanced brightness and color purity, making it suitable for display technologies .
Mechanistic Studies
Ongoing research aims to elucidate the mechanisms underlying the biological activities of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole. Understanding these mechanisms is crucial for optimizing its efficacy in therapeutic applications. Investigations into its interaction with cellular targets are being conducted to identify potential pathways involved in its anticancer and antimicrobial effects .
Drug Development
The compound serves as a lead structure for drug development efforts aimed at creating more potent derivatives with improved pharmacological profiles. Structure-activity relationship (SAR) studies are underway to modify its chemical structure systematically and evaluate the resulting compounds' biological activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Oxadiazole Core
Table 1: Substituent Comparison
Key Observations :
Key Observations :
- Sulfur-containing substituents (e.g., thioether, thione) correlate with antimicrobial and muscle relaxant activities .
- Methoxyphenyl groups in cytotoxic compounds () suggest a role in targeting cancer cells via hydrophobic interactions.
Table 3: Physicochemical Properties
Key Observations :
- The target compound’s low aqueous solubility aligns with its lipophilic substituents, necessitating formulation strategies for in vivo studies.
- Chloromethyl derivatives () offer synthetic versatility for further functionalization.
Q & A
Basic: What are the standard synthetic protocols for synthesizing this compound?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves coupling a substituted furan precursor with a 1,2,4-oxadiazole intermediate. For example:
- Step 1 : Prepare the furan-2-ylmethyl phenyl sulfide moiety by reacting 5-[(phenylsulfanyl)methyl]furan-2-carbaldehyde with hydroxylamine under acidic conditions to form an oxime intermediate .
- Step 2 : Cyclize the oxime with 4-methoxybenzoyl chloride in the presence of a dehydrating agent (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .
- Step 3 : Purify the product using column chromatography or recrystallization (hexane:ethyl acetate, 2:1 v/v) to achieve >95% purity. Yield optimization (e.g., 75% in ) requires strict control of reaction temperature (80–100°C) and stoichiometric ratios.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- FTIR : Confirm the presence of C=N (1617–1576 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for methoxyphenyl and furyl groups) and methylene sulfanyl protons (δ 3.8–4.2 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., C, 68.13%; H, 4.76%; N, 22.07% in ).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 338.2 for analogous oxadiazoles ).
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Microreactor Synthesis : Utilize continuous flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., 90% yield for similar oxadiazoles in ).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol/water mixtures enhance crystallization .
- In-line Monitoring : Use HPLC or FTIR to track reaction progress and adjust parameters in real time .
Advanced: How can contradictions in reported spectral data be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data across studies (e.g., δ 4.2 ppm for –SCH₂– in vs. δ 3.9 ppm in ). Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆).
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic P21/c space group for analogous oxadiazoles ).
- Computational Modeling : Simulate spectra using DFT (e.g., B3LYP/6-31G*) to verify experimental peaks .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) and work under a fume hood due to acute oral toxicity (H302) and skin irritation (H315) risks .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What in silico methods predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., EGFR/VEGFR-2) using AutoDock Vina to assess binding affinity .
- QSAR Modeling : Train models with descriptors like logP and topological polar surface area to predict pharmacokinetics .
- ADMET Prediction : Use SwissADME to evaluate permeability (e.g., Blood-Brain Barrier penetration) and toxicity .
Basic: How is the molecular structure confirmed via crystallography?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Key parameters include:
- Unit Cell Dimensions : a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å for analogous oxadiazoles .
- Space Group : Monoclinic P21/c .
- Refinement : Use SHELXL-97 to achieve R-factor < 0.05 .
Advanced: How to design experiments assessing pharmacological mechanisms?
Methodological Answer:
- Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 μM) .
- In Vivo Models : Administer the compound to xenograft mice and monitor tumor volume reduction via bioluminescence imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
